Zotepine S-oxide

Description

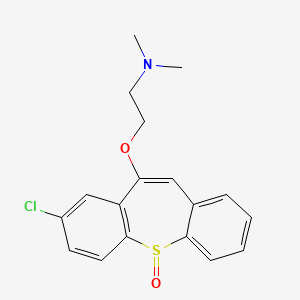

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18ClNO2S |

|---|---|

Molecular Weight |

347.9 g/mol |

IUPAC Name |

2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H18ClNO2S/c1-20(2)9-10-22-16-11-13-5-3-4-6-17(13)23(21)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 |

InChI Key |

GPQLECKPRFIPAC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Zotepine S Oxide

Development of Synthetic Pathways for Zotepine (B48254) S-Oxide

The generation of Zotepine S-oxide can be achieved through direct oxidation of the parent drug, zotepine, or as part of a more extended synthetic sequence.

The most direct chemical route to this compound involves the oxidation of the thioether linkage within the dibenzothiepine core of zotepine. This transformation is a common step in both metabolic processes and laboratory synthesis. In humans, this S-oxidation is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP1A1, CYP1A2, and CYP2B6. researchgate.nettandfonline.comnorman-network.com

For chemical synthesis, strong oxidizing agents are employed to facilitate this conversion. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂) are effective for this purpose. thieme-connect.comvulcanchem.com The reaction with mCPBA, a widely used reagent for oxidizing sulfides to sulfoxides, can be performed in solvents like chloroform (B151607) or methanol (B129727) at room temperature. thieme-connect.com Depending on the reaction conditions and the stoichiometry of the oxidant, the reaction can yield the sulfoxide (B87167) or be driven further to the corresponding N,S-dioxide. For instance, the use of one equivalent of mCPBA preferentially yields the sulfoxide, while an excess can lead to the dioxide. thieme-connect.com

| Oxidizing Agent | Solvent | Typical Conditions | Product(s) |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid (mCPBA) | Chloroform (CHCl₃) or Methanol (MeOH) | 1 equivalent, 23 °C, 10 min | This compound, Zotepine N,S-dioxide |

| Hydrogen Peroxide (H₂O₂) | Methanol (MeOH) or Water (H₂O) | 2-3 equivalents, 23 °C, 20 h | Zotepine N-oxide, Zotepine N,S-dioxide |

Multi-step synthesis provides a strategic approach to constructing complex molecules like this compound from simpler starting materials. pharmafeatures.com This process often involves retrosynthetic analysis, where the target molecule is deconstructed into precursor fragments to devise a logical reaction sequence. youtube.comlibretexts.org

A plausible multi-step synthesis for this compound would first involve the construction of the parent zotepine molecule, followed by a selective oxidation step. The synthesis of the zotepine core begins with the reaction of 2-chloroacetophenone (B165298) and 4-chlorothiophenol (B41493) to form a thioether. wikipedia.org This intermediate undergoes a Willgerodt–Kindler reaction with morpholine (B109124) and sulfur, followed by hydrolysis, to yield a phenylacetic acid derivative. wikipedia.org Subsequent cyclization using polyphosphoric acid forms the key dibenzothiepin ring system. wikipedia.org The final step in forming zotepine is the introduction of the dimethylaminoethoxy side chain via an enol ether formation. wikipedia.org

Once zotepine is synthesized, the final step to obtain this compound is the selective oxidation of the thioether group, as described in the previous section. This modular approach allows for the purification of intermediates and precise control over the final oxidation step to yield the desired sulfoxide. researchgate.net

Oxidation Reactions for Thioether to Sulfoxide Conversion

Stereoselective and Chiral Synthesis Approaches for this compound

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The synthesis and separation of these individual enantiomers are critical for understanding their distinct biological activities.

Enantioselective synthesis aims to produce one enantiomer in excess over the other. While specific methods for the asymmetric synthesis of this compound are not extensively documented in the literature, established principles of asymmetric sulfoxidation can be applied. These methods often utilize chiral oxidizing agents or a combination of a stoichiometric oxidant with a chiral metal catalyst. The development of a stereocontrolled synthesis would be a key step in evaluating the pharmacological properties of each individual enantiomer. nih.gov

Diastereoselective synthesis becomes relevant when a molecule contains two or more stereocenters. nih.govresearchgate.net In the context of this compound, this could be achieved by incorporating a chiral auxiliary into the zotepine precursor. During the oxidation of the sulfur atom, the existing chiral center from the auxiliary could influence the stereochemical outcome at the newly formed sulfoxide center, leading to the preferential formation of one diastereomer. This diastereomer could then be isolated, and the chiral auxiliary removed to yield an enantiomerically enriched this compound.

When a synthetic route produces a 50:50 mixture of two enantiomers (a racemic mixture), resolution techniques are required to separate them. libretexts.orgwikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative-scale separation of enantiomers. google.com

This technique relies on the differential interaction of each enantiomer with the chiral environment of the column, causing them to elute at different times. nih.gov For the separation of this compound enantiomers, a chiral HPLC method would be developed. nih.gov This involves screening various chiral columns (e.g., polysaccharide-based columns like Chiralcel) and optimizing the mobile phase composition to achieve baseline separation of the (+) and (-) enantiomers. nih.govnih.gov

| Technique | Principle | Application to this compound |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | Separation of the racemic mixture of (+)- and (-)-Zotepine S-oxide. |

| Diastereomeric Crystallization | Reaction of the racemate with a pure chiral resolving agent to form diastereomeric salts with different solubilities, allowing separation by crystallization. wikipedia.org | Could be used to resolve the enantiomers on a larger scale by forming salts with a chiral acid or base. |

Diastereoselective Control in this compound Synthesis

Post-Synthetic Chemical Modifications and Derivatization of this compound

The chemical compound this compound is primarily known as a metabolite of the antipsychotic drug Zotepine. researchgate.net Its formation involves the oxidation of the sulfur atom within the dibenzothiepin core of the Zotepine molecule. drugbank.com This transformation can be achieved through both metabolic processes and direct chemical synthesis. Research into this compound has largely focused on its synthesis from Zotepine as a post-synthetic modification step. thieme-connect.comnih.gov

The direct chemical synthesis of this compound is a key modification of the parent Zotepine structure. Oxidative studies have shown that Zotepine is highly susceptible to oxidation. nih.gov The reaction using a 1% solution of hydrogen peroxide (H₂O₂) at room temperature resulted in a 10% degradation of Zotepine to this compound within 3 hours. nih.gov When the concentration of hydrogen peroxide was increased to 3%, the reaction proceeded much more rapidly, with 23.2% degradation in just 45 minutes and complete conversion within 4 hours. nih.gov

Another effective reagent for this transformation is meta-chloroperbenzoic acid (mCPBA). thieme-connect.com The use of mCPBA in chloroform at room temperature can produce this compound. thieme-connect.com This method is part of a broader investigation into the oxidant properties of metabolites of benzepine-derived drugs. thieme-connect.comresearchgate.net

Further derivatization of Zotepine can lead to the formation of Zotepine N,S-dioxide, which involves the oxidation of both the sulfur and the nitrogen atoms of the molecule. thieme-connect.com The synthesis of this dioxide can be achieved using mCPBA, which under specific conditions, can yield up to 92% of the N,S-dioxide product. thieme-connect.com The formation of Zotepine N,S-dioxide can also occur alongside this compound when using hydrogen peroxide as the oxidizing agent. thieme-connect.com

The tables below summarize the key findings from synthetic studies.

Table 1: Synthetic Reactions for Zotepine Oxidation

| Starting Material | Reagent(s) | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Zotepine | 1% Hydrogen Peroxide | This compound | 10% (after 3h) | nih.gov |

| Zotepine | mCPBA (1 equiv) | Zotepine N,S-dioxide | 92% | thieme-connect.com |

| Zotepine | mCPBA (1 equiv) | Zotepine N-oxide | 81% | thieme-connect.com |

| Zotepine | 35% aq H₂O₂ (~2–3 equiv) | Zotepine N,S-dioxide | 11% | thieme-connect.com |

| Zotepine | 35% aq H₂O₂ (~2–3 equiv) | Zotepine N-oxide | 56% | thieme-connect.com |

This table is interactive. You can sort and filter the data.

Metabolic Pathways and Biotransformation Studies of Zotepine Leading to S Oxide Formation

In Vitro Characterization of Zotepine (B48254) S-Oxide Biotransformation Pathways

In vitro studies utilizing human liver microsomes have been instrumental in delineating the enzymatic pathways responsible for the metabolism of zotepine. These studies have identified several key metabolites, including norzotepine (B1248401), 3-hydroxyzotepine, 2-hydroxyzotepine, and Zotepine S-oxide. tandfonline.comnih.gov The formation of these metabolites is primarily an NADPH-dependent process. tandfonline.com

Identification of Cytochrome P450 Isoforms Mediating S-Oxidation

The formation of this compound is significantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. drugbank.comnih.gov Research has pinpointed specific isoforms that play a crucial role in this metabolic step.

CYP3A4: Studies have demonstrated a predominant role for CYP3A4 in the S-oxidation of zotepine. tandfonline.comnih.govresearchgate.net The rate of this compound formation in human liver microsomes shows a significant correlation with testosterone (B1683101) 6β-hydroxylase activity and the CYP3A4 content of the microsomal samples. tandfonline.comnih.govtandfonline.com Inhibition studies further support the primary involvement of CYP3A4 in this pathway. tandfonline.comnih.govresearchgate.net

Table 1: Cytochrome P450 Isoforms Involved in Zotepine S-Oxidation

| CYP Isoform | Role in S-Oxidation | Supporting Evidence |

|---|---|---|

| CYP3A4 | Predominant | Correlation with testosterone 6β-hydroxylase activity and CYP3A4 content; Inhibition studies. tandfonline.comnih.govtandfonline.comresearchgate.net |

| CYP1A1 | Active | Studies with recombinant human CYP1A1. tandfonline.comnih.govresearchgate.net |

| CYP1A2 | Active | Studies with recombinant human CYP1A2. tandfonline.comnih.govresearchgate.net |

| CYP2B6 | Active | Studies with recombinant human CYP2B6. tandfonline.comnih.govresearchgate.net |

Role of Flavin-Containing Monooxygenases (FMOs) in Zotepine S-Oxidation

Flavin-containing monooxygenases (FMOs) are another class of enzymes known to catalyze the S-oxidation of various xenobiotics. plos.orgturkjps.org However, studies investigating the role of FMOs in zotepine metabolism have yielded specific results. Research utilizing recombinant human FMO3 has shown that this particular isoform does not catalyze the S-oxidation of zotepine. tandfonline.comnih.govresearchgate.net While FMOs are significant in the metabolism of many drugs containing sulfur heteroatoms, their contribution to the formation of this compound appears to be minimal based on current findings. nih.govucl.ac.uk

Elucidation of Reaction Kinetics and Enzyme Kinetics for S-Oxidation

In studies using human liver microsomes, the formation of this compound was observed at a substrate concentration of 20 μM. tandfonline.comnih.govtandfonline.com The production of metabolites, including the S-oxide, was found to be linear for up to 15 minutes with microsomal protein amounts up to 50 μg per incubation. tandfonline.com The rates of formation of this compound were significantly correlated with the activities of CYP3A4. tandfonline.comnih.govtandfonline.com While these findings provide initial insights, detailed kinetic parameters such as Km and Vmax for the specific S-oxidation pathway are not extensively detailed in the reviewed literature.

Metabolite Identification Studies in Biological Matrices

The metabolism of zotepine in the human body is extensive, leading to several metabolites. nih.gov Human liver microsomes have been shown to produce four primary metabolites, with a tentative order of importance being: norzotepine, 3-hydroxyzotepine, this compound, and 2-hydroxyzotepine. tandfonline.comnih.govtandfonline.com Another metabolite, Zotepine N-oxide, has also been detected, although its quantification has proven difficult. tandfonline.comnih.govtandfonline.com These metabolites, including this compound, are found in various biological matrices. pharmacompass.com Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are crucial for the separation, detection, and characterization of these metabolites from complex biological samples. nih.govalwsci.com

Table 2: Major Metabolites of Zotepine Identified in In Vitro Studies

| Metabolite | Method of Detection |

|---|---|

| Norzotepine | HPLC, LC-MS tandfonline.comnih.govtandfonline.com |

| 3-hydroxyzotepine | HPLC, LC-MS tandfonline.comnih.govtandfonline.com |

| This compound | HPLC, LC-MS tandfonline.comnih.govtandfonline.com |

| 2-hydroxyzotepine | HPLC, LC-MS tandfonline.comnih.govtandfonline.com |

| Zotepine N-oxide | HPLC (detected but not quantified) tandfonline.comnih.govtandfonline.com |

Electrochemical Oxidation as an In Vitro Model for this compound Formation

Electrochemical methods have emerged as a valuable tool for mimicking the oxidative metabolism of drugs in vitro, providing insights into the formation of metabolites like S-oxides. nih.gov

Development of Electrochemical Oxidation Systems for Zotepine

On-line electrochemistry coupled with electrospray ionization mass spectrometry (EC/ESI-MS) has been successfully employed to investigate the oxidation of zotepine. nih.govacs.org In these systems, zotepine is electrochemically oxidized, and the resulting products are immediately analyzed by mass spectrometry. This technique has been shown to generate the S-oxide of zotepine, demonstrating its utility as a model for predicting P450-mediated metabolism. nih.gov The detection of the S-oxide and N-demethylated products through electrolysis confirms that this electrochemical system can effectively mimic a portion of the metabolic pathways of zotepine. nih.gov This approach not only aids in the identification of potential metabolites but also in understanding their fragmentation patterns, which is useful for developing sensitive analytical assays. nih.govresearchgate.net

Comparison of Electrochemical Oxidation Products with Enzymatic Metabolites

Electrochemical (EC) methods coupled with mass spectrometry (MS) have emerged as a valuable tool for simulating the oxidative metabolism of drugs in a purely instrumental setup. mdpi.comchromatographyonline.com This approach allows for the rapid generation and identification of potential metabolites by mimicking the electron transfer processes that occur during enzymatic reactions. mdpi.comchromatographyonline.com

In the case of zotepine, on-line electrochemistry/electrospray ionization mass spectrometry (EC/ESI-MS) has been employed to investigate its oxidative products. nih.govnih.gov These studies have demonstrated that the electrochemical oxidation of zotepine yields products that are consistent with its known enzymatic metabolites. nih.gov Specifically, the S-oxide of zotepine ([M + 16 + H]+ at m/z 348) was detected as one of the products of electrolysis. nih.gov This finding confirms that the EC/ESI-MS system can effectively mimic the S-oxidation pathway of zotepine that occurs in vivo. nih.gov

Besides the S-oxide, other electrochemically generated products of zotepine include the N-demethylated metabolite ([M - 14 + H]+ at m/z 318) and a dehydrogenated product ([M - H]+ at m/z 330). researchgate.netnih.gov The detection of both S-oxide and N-demethylated products through this method underscores the capability of electrochemistry to simulate a significant portion of the phase I metabolism of zotepine. nih.gov

The following table summarizes the comparison between the enzymatic and electrochemical oxidation products of zotepine:

Table 1: Comparison of Zotepine Metabolites from Enzymatic and Electrochemical Oxidation

| Metabolite | Formation Pathway | Enzymatic System | Electrochemical System |

|---|---|---|---|

| This compound | S-oxidation | CYP3A4, CYP1A1, CYP1A2, CYP2B6 | Yes |

| Norzotepine | N-demethylation | CYP3A4, CYP1A1, CYP1A2, CYP2B6, CYP2C19, CYP3A5 | Yes |

| 2-Hydroxyzotepine | Aromatic Hydroxylation | CYP1A2 | Not explicitly reported |

| 3-Hydroxyzotepine | Aromatic Hydroxylation | CYP2D6 | Not explicitly reported |

| Zotepine N-oxide | N-oxidation | Detected but not quantified | Not explicitly reported |

Mechanistic Insights from Electrochemical Simulations of Biotransformation

Electrochemical simulations provide valuable mechanistic insights into the biotransformation of drugs by modeling the initial electron transfer steps that are often the rate-limiting part of enzymatic oxidation. mdpi.commdpi.com For compounds containing a phenothiazine (B1677639) or a related tricyclic system like the dibenzothiepin core of zotepine, electrochemical oxidation is believed to proceed via the formation of a radical cation intermediate. mdpi.comacs.org

The proposed mechanism for the electrochemical S-oxidation of zotepine involves an initial one-electron oxidation at the sulfur atom of the dibenzothiepin ring to form a sulfur-centered radical cation. mdpi.commdpi.com This highly reactive intermediate can then react with water or hydroxide (B78521) ions present in the electrochemical cell environment. mdpi.com This reaction leads to the formation of the sulfoxide (B87167), which is the this compound metabolite. mdpi.com This process mimics the action of cytochrome P450 enzymes, where an activated oxygen species abstracts an electron from the substrate to initiate the oxidation. mdpi.com

The study of analogous compounds like chlorpromazine, a phenothiazine, through techniques such as cyclic voltammetry has supported a mechanism involving sequential one-electron transfers. mdpi.com The initial reversible one-electron process corresponds to the formation of a radical cation. mdpi.com While a detailed mechanistic study specifically on the electrochemical oxidation of zotepine is not extensively reported, the principles derived from related structures strongly suggest a similar pathway. mdpi.comacs.org

Electrochemical methods, therefore, not only serve as a predictive tool for metabolite identification but also offer a window into the fundamental redox behavior of a drug molecule, providing clues about its susceptibility to oxidative metabolism and the nature of the reactive intermediates that may be formed. mdpi.comchromatographyonline.com

Degradation Studies and Stability Profiling of Zotepine S Oxide

Forced Degradation Analysis of Zotepine (B48254) S-Oxide

Detailed studies specifically investigating the forced degradation of Zotepine S-oxide are not found in the current body of scientific literature. The information available primarily pertains to its formation from the parent drug, Zotepine.

Oxidative Degradation Pathways and Kinetics

Data on the specific oxidative degradation pathways and kinetics of this compound is not available. It is known to be a product of the oxidative degradation of Zotepine. researchgate.net

Photolytic Degradation Mechanisms under Various Light Exposures

There are no specific studies on the photolytic degradation of this compound. Research has focused on the photolytic degradation of Zotepine, which may lead to the formation of various degradation products. researchgate.net

Thermal Degradation Profiles and Isothermal Stability

While the recommendation to store this compound at -20°C suggests potential thermal lability, specific thermal degradation profiles and isothermal stability data are not available. as-1.co.jpimpactfactor.org

Hydrolytic Degradation Pathways (Acidic, Basic, Neutral Conditions)

Information regarding the hydrolytic degradation of this compound under acidic, basic, and neutral conditions is not present in the available literature. Studies on Zotepine indicate its degradation under certain hydrolytic conditions, but this does not extend to its S-oxide metabolite. researchgate.netnih.gov

Identification and Structural Elucidation of this compound Degradation Products

As there are no studies on the degradation of this compound, there is no information available on the identification and structural elucidation of its potential degradation products.

Development of Stability-Indicating Methods for this compound

While stability-indicating methods have been developed for Zotepine, which can separate it from this compound, there are no methods specifically developed and validated to indicate the stability of this compound by separating it from its own potential degradants. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Zotepine S Oxide Research

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for isolating and quantifying Zotepine (B48254) S-oxide from complex matrices such as biological fluids or degradation study samples. Various liquid and gas chromatographic techniques have been developed to ensure sensitivity, specificity, and accuracy.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Zotepine S-Oxide

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds and their metabolites. openaccessjournals.com Stability-indicating HPLC methods are particularly relevant for this compound, as they are designed to separate the parent drug from its degradation products, which form under stress conditions like oxidation. researchgate.netresearchgate.net

Research has focused on developing simple, rapid, and reproducible reversed-phase HPLC (RP-HPLC) methods that can effectively quantify zotepine in the presence of its degradants, including the S-oxide. researchgate.net In one such method, chromatographic separation was achieved using an enable C18 G column with a mobile phase consisting of acetonitrile (B52724) and 10 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0) in a 55:45 v/v ratio. researchgate.net The analyte was monitored at a UV wavelength of 264 nm. researchgate.net Another validated method utilized a LiChrospher® RP-18 HPLC column with a mobile phase of 0.5% trifluoroacetic acid, methanol (B129727), and acetonitrile (5:40:55 v/v/v) at a pH of 2.23, with detection at 265 nm. rjptonline.org These methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netrjptonline.org The ability of these methods to resolve the primary drug peak from products of forced degradation (acidic, basic, and oxidative conditions) confirms their utility as stability-indicating assays suitable for this compound analysis. researchgate.netresearchgate.net

Table 1: HPLC Method Parameters for Zotepine and its Degradation Products

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Enable C18 G | LiChrospher® RP-18 (5 µm, 25 cm x 4.6 mm) |

| Mobile Phase | Acetonitrile : 10 mM KH2PO4 buffer (pH 3.0) (55:45 v/v) | 0.5% TFA : Methanol : Acetonitrile (5:40:55 v/v/v; pH 2.23) |

| Detection Wavelength | 264 nm | 265 nm |

| Linearity Range | 5-50 µg/ml | 1-10 µg/mL |

| Limit of Detection (LOD) | 24 ng/ml | Data not specified |

| Limit of Quantification (LOQ) | 250 ng/ml | Data not specified |

| Recovery | 99.7-100.02% | Data not specified |

| Source | researchgate.net | rjptonline.orgresearchgate.net |

Ultra-Fast Liquid Chromatography (UFLC) Applications in this compound Analysis

Ultra-Fast Liquid Chromatography (UFLC) offers a significant advantage by reducing analysis time while maintaining high efficiency and resolution, making it suitable for high-throughput screening. A stability-indicating reversed-phase UFLC (RP-UFLC) method has been developed for the estimation of zotepine, which is also capable of resolving its degradation products. ijpqa.comimpactfactor.orgresearchgate.net

This method employs a Shimadzu UFLC system with a Zorbox C18 column and a PDA detector. impactfactor.orgresearchgate.net The separation is achieved with a mobile phase of acetonitrile and 10 mM tetrabutyl ammonium (B1175870) hydrogen sulfate (B86663) (42:58 v/v) at a flow rate of 1.0 mL/min, and detection is performed at 221 nm. ijpqa.comimpactfactor.org The method demonstrated linearity over a concentration range of 0.1 to 50 μg/mL. ijpqa.comresearchgate.net Validation according to ICH guidelines confirmed that the method is precise, accurate, and robust. impactfactor.org The short run time of 10 minutes and its ability to separate the parent drug from stress-induced degradants make it an efficient tool for analyzing this compound. impactfactor.orgresearchgate.net

Table 2: UFLC Method Parameters for Zotepine Analysis

| Parameter | Details |

|---|---|

| System | Shimadzu UFLC with PDA detector |

| Column | Zorbox C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 10 mM Tetrabutyl ammonium hydrogen sulfate (42:58 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 221 nm |

| Linearity Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.0312 µg/mL |

| Limit of Quantification (LOQ) | 0.0975 µg/mL |

| Retention Time (Zotepine) | 3.608 minutes |

| Source | ijpqa.comimpactfactor.orgresearchgate.net |

Gas Chromatography (GC) for Volatile Derivatives of this compound

Gas chromatography (GC) is a powerful technique for the separation and identification of volatile compounds. For non-volatile or thermally unstable compounds like this compound, direct analysis by GC is challenging. Therefore, the analysis requires derivatization to convert the analyte into a more volatile and thermally stable form. While GC-MS methods have been developed for the parent drug, zotepine, in biological matrices like human plasma, specific derivatization protocols for its S-oxide metabolite are less commonly detailed in the literature. nih.gov The process would typically involve a chemical reaction to cap the polar sulfoxide (B87167) group, thereby increasing its volatility for introduction into the GC system. The choice of derivatizing agent would be crucial to ensure a quantitative and reproducible reaction without forming unwanted byproducts.

Chiral Chromatography for Enantiomeric Purity Determination

The oxidation of the sulfur atom in the dibenzothiepine ring of zotepine results in the formation of this compound, which possesses a chiral center at the sulfur atom. This means this compound exists as a pair of enantiomers, (R)- and (S)-isomers, which may exhibit different pharmacological or toxicological properties. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity of a sample. up.ptmdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. up.pt While specific applications for the chiral separation of this compound are not widely published, the methodology is standard for chiral sulfoxides in the pharmaceutical industry. The development of such a method would involve screening various CSPs (e.g., polysaccharide-based) with different mobile phases to achieve baseline separation of the enantiomers. up.ptmdpi.com

Mass Spectrometry for Identification and Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of metabolites. researchgate.net When coupled with chromatographic separation, it provides definitive identification of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for this compound

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar and thermally labile molecules like this compound. diva-portal.org Studies involving on-line electrochemistry coupled with ESI-MS have successfully mimicked the metabolic S-oxidation of zotepine. nih.gov In these experiments, the electrochemical oxidation of zotepine produced an ion corresponding to the S-oxide, observed as the protonated molecule [M+16+H]+ at a mass-to-charge ratio (m/z) of 348. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation through collision-induced dissociation (CID) of a selected precursor ion. nih.gov While the CID spectrum of the parent zotepine molecule primarily shows a fragment ion at m/z 72 from the dimethylaminoethyl moiety, the oxidized product (this compound) can generate different, more specific fragment ions. nih.gov For instance, new fragments at m/z 315 and 286 have been observed in the CID spectrum after electrochemical oxidation, which are useful for developing highly sensitive and specific LC-MS/MS quantification methods. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using an electrochemically generated fragment ion has been successfully developed and validated for the quantification of zotepine in human serum, demonstrating the power of this approach for bioanalysis. jst.go.jpnih.gov

Table 3: Mass Spectrometric Data for this compound

| Parameter | Observed Value (m/z) | Description | Source |

|---|---|---|---|

| Precursor Ion (Protonated) | 348 | [M+16+H]+, representing the S-oxidized zotepine molecule. | nih.gov |

| Fragment Ion 1 | 315 | Generated in the CID spectrum of the oxidized product. | nih.gov |

| Fragment Ion 2 | 286 | Generated in the CID spectrum of the oxidized product. | nih.gov |

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry in Degradation Product Elucidation

Quadrupole Time-of-Flight (QTOF) mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and characterizing degradation products (DPs) of pharmaceuticals like Zotepine. researchgate.netresearchgate.netnih.gov This technique is instrumental in establishing the degradation pathways of a drug under various stress conditions, a critical step in ensuring drug stability and safety. researchgate.netresearchgate.net

In the context of Zotepine, LC-QTOF-MS/MS has been effectively used to characterize DPs formed under stress conditions such as acidic, photolytic, thermal, and oxidative environments. researchgate.netnih.gov this compound is one of the metabolites that can be formed through oxidative processes. nih.govresearchgate.net The high resolution and mass accuracy of QTOF-MS allow for the precise determination of the elemental composition of degradation products, facilitating their structural identification. researchgate.netresearchgate.net Studies have shown that techniques like on-line electrochemistry coupled with electrospray ionization mass spectrometry (EC/ESI-MS) can simulate the metabolic oxidation of Zotepine, leading to the detection of products like the S-oxide. nih.gov

Fragmentation Pathway Analysis of this compound and its Derivatives

Understanding the fragmentation pathways of this compound and its derivatives through tandem mass spectrometry (MS/MS) is essential for their unambiguous identification. The fragmentation pattern of the protonated molecule provides structural information that helps in distinguishing it from other metabolites and degradation products.

When Zotepine is electrochemically oxidized to mimic metabolism, the resulting S-oxide produces specific fragment ions in its collision-induced dissociation (CID) spectrum. nih.gov For instance, the CID spectrum of protonated Zotepine (m/z 332) shows characteristic fragment ions at m/z 315, 287, and 245. nih.govnih.gov The fragmentation of this compound (protonated molecule at m/z 348) would be expected to show shifts in these fragments corresponding to the addition of an oxygen atom. researchgate.netnih.gov The fragmentation pattern for a proposed this compound structure has been shown to be highly consistent, confirming its identity. researchgate.net The study of these fragmentation pathways is crucial for developing sensitive and specific LC-MS/MS assays for the detection of Zotepine metabolites. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurements

High-Resolution Mass Spectrometry (HRMS) is indispensable for the accurate mass measurement of this compound and its related compounds, providing a high degree of confidence in their identification. bioanalysis-zone.comrug.nl HRMS instruments, such as QTOF and Orbitrap, can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the elemental composition of an ion. bioanalysis-zone.comnih.gov

This capability is critical in distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com For example, the accurate mass measurements obtained via LC-ESI-MS/MS have been used to confirm the proposed structures of Zotepine degradation products, including the S-oxide. researchgate.netresearchgate.net The high mass accuracy, often better than 5 ppm, provided by techniques like ESI-Q-TOF-MS, is a key feature in the structural characterization of drug metabolites and degradants. researchgate.net

Spectroscopic Techniques for Comprehensive Structural Elucidation

While mass spectrometry provides vital information on molecular weight and fragmentation, spectroscopic techniques are necessary for the definitive confirmation of the three-dimensional structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC) for Definitive Structure Confirmation

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceuticals and can provide some structural information based on the absorption of light by chromophores within the molecule. Zotepine exhibits a maximum absorbance (λmax) at approximately 265 nm in methanol. rjptonline.orgrjptonline.org Other studies have reported a λmax of 261 nm in hydrochloric acid and sodium acetate (B1210297) buffer. jchps.comresearchgate.net

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and improve the specificity of the analysis. jchps.comresearchgate.net While UV-Vis spectroscopy is not sufficient for complete structural elucidation on its own, it is a valuable tool for quantitative analysis and for providing preliminary data during drug development and quality control. rjptonline.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.orgopenstax.orgucdavis.edu The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds. ucdavis.edu In the case of this compound, IR spectroscopy would be crucial for confirming the presence of the sulfoxide (S=O) functional group, which would exhibit a characteristic stretching vibration. The technique is also used to identify other functional groups present in the Zotepine molecule, such as C-H, C-C, and C-O bonds. libretexts.orgresearchgate.net While a specific IR spectrum for this compound is not detailed in the search results, the methodology is standard for the characterization of such compounds. rjptonline.orggoogle.com

Raman Spectroscopy for Vibrational Fingerprinting and Solid-State Characterization

Raman spectroscopy is a non-destructive analytical technique that provides a unique "fingerprint" of a molecule by measuring its vibrational energy modes. nih.govmdpi.com This method is particularly valuable for the solid-state characterization of pharmaceutical compounds like this compound, offering insights into their molecular structure and crystalline form. nih.govgoogle.com

Vibrational Fingerprinting:

The Raman spectrum of a molecule consists of a series of peaks, each corresponding to a specific molecular vibration. This pattern is unique to the molecule and serves as its vibrational fingerprint. mdpi.commdpi.com For this compound, the Raman spectrum would be characterized by vibrations of its dibenzothiepin core, the S-oxide group, and the dimethylaminoethoxy side chain. While specific Raman spectral data for this compound is not extensively published, analysis of the parent compound, zotepine, reveals characteristic peaks that would be altered by the S-oxidation. For instance, the C-S and S=O stretching vibrations would be prominent and diagnostic in the spectrum of this compound.

Solid-State Characterization:

Different crystalline forms, or polymorphs, of a drug can exhibit distinct physical properties that impact its pharmaceutical performance. google.com Raman spectroscopy is a powerful tool for differentiating between these polymorphs, as subtle changes in the crystal lattice will be reflected in the vibrational spectrum. nih.gov For example, a study on zotepine hydrochloride demonstrated the use of Raman spectroscopy to characterize its crystalline solid form, which showed improved thermal characteristics compared to the free base. google.com This highlights the potential of Raman spectroscopy in identifying and characterizing different solid-state forms of this compound, which is crucial for ensuring product quality and consistency.

The table below illustrates hypothetical Raman peak assignments for this compound, based on known functional group vibrations.

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-3000 | Stretching |

| C=C (aromatic) | 1550-1650 | Stretching |

| C-O-C | 1050-1250 | Asymmetric Stretching |

| S=O | 1030-1070 | Stretching |

| C-S | 600-800 | Stretching |

| C-N | 1000-1250 | Stretching |

Integrated and Hyphenated Analytical Platforms

The complexity of biological and pharmaceutical samples often requires the coupling of separation techniques with highly sensitive and specific detectors. Hyphenated platforms provide a powerful solution for the analysis of compounds like this compound in such matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of drugs and their metabolites in biological fluids. upol.cz The addition of a Quadrupole Time-of-Flight (QTOF) mass analyzer enhances this capability by providing high-resolution and accurate mass measurements, which is invaluable for the characterization of unknown compounds and for differentiating between molecules with very similar masses. rug.nl

Research Findings:

A stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method was developed for the determination of zotepine and its degradation products (DPs). researchgate.net The characterization of these DPs was performed using LC-MS/MS, and their fragmentation pathways were proposed. researchgate.net Zotepine was found to degrade significantly under acidic, photolytic, thermal, and oxidative stress conditions. researchgate.net This type of study is crucial for understanding the stability of zotepine and its metabolites, including this compound, under various conditions.

In a study focused on the selective separation and detection of zotepine and its degradants, LC-MS/MS/QTOF was employed for mass spectral characterization. researchgate.net This powerful combination allowed for the elucidation of the structures of the degradation products formed under stress conditions. researchgate.net

The table below summarizes the chromatographic and mass spectrometric parameters from a representative study on zotepine analysis, which would be applicable to the analysis of this compound.

| Parameter | Condition | Reference |

| Chromatography | ||

| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient of 0.05% trifluoroacetic acid and acetonitrile | researchgate.net |

| Detection Wavelength | 254 nm | researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI) | researchgate.netnih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | researchgate.net |

On-line electrochemistry/electrospray ionization mass spectrometry (EC/ESI-MS) is an innovative technique that mimics the oxidative metabolism of drugs in a laboratory setting. rug.nlnih.gov This method involves an electrochemical cell placed in-line with the mass spectrometer, where the drug of interest can be oxidized before entering the ESI source for analysis. nih.gov

Research Findings:

The EC/ESI-MS system has been successfully used to investigate the electrochemical oxidation products of zotepine. nih.gov When zotepine was electrochemically oxidized, several product ions were observed, including one corresponding to the addition of an oxygen atom ([M + 16 + H]+ at m/z 348), which represents the formation of an S-oxide or N-oxide. nih.gov The study confirmed the detection of the S-oxide and N-demethylated products, demonstrating that this system can effectively mimic a portion of the P450-mediated metabolism of zotepine. nih.gov

This technique is particularly useful for generating and identifying potential metabolites, like this compound, in a rapid and efficient manner without the need for lengthy biological experiments. nih.gov The generated fragments in the CID spectrum after electrochemical oxidation were found to be specific and of high ion strength, suggesting their utility in developing sensitive LC-MS/MS assays. nih.gov A simple and sensitive on-line liquid chromatographic electrochemistry/electrospray/tandem mass spectrometry (LC-EC/ESI-MS/MS) method was developed for the quantification of zotepine in human serum. jst.go.jp

The table below summarizes key findings from the EC/ESI-MS analysis of zotepine.

| Observation | m/z | Interpretation | Reference |

| Zotepine (protonated) | 332 | [M+H]⁺ | nih.gov |

| Oxidized Product | 348 | [M+16+H]⁺ (S-oxide or N-oxide) | nih.gov |

| Dehydrogenated Product | 330 | [M-H]⁺ | nih.gov |

| Demethylated Product | 318 | [M-14+H]⁺ | nih.gov |

Computational Chemistry and in Silico Modeling of Zotepine S Oxide

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. The B3LYP functional is a commonly employed hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a balance of accuracy and computational efficiency for organic molecules. researchgate.net

Experimental measurements on related sulfoxide (B87167) compounds show average sulfur-oxygen bond distances of approximately 1.49 Å. DFT calculations can predict these parameters with high accuracy. The analysis of the electronic structure, through methods like Natural Bond Orbital (NBO) analysis, reveals the distribution of electron density, charge delocalization, and the nature of chemical bonds within the molecule. researchgate.net In Zotepine (B48254) S-oxide, the S=O bond is highly polarized, with significant negative charge on the oxygen atom and positive charge on the sulfur atom, making it a key site for intermolecular interactions.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Dibenzothiepine S-oxide Moiety

| Parameter | Description | Typical Calculated Value |

| Bond Lengths | ||

| S=O | Length of the sulfoxide bond | ~1.50 Å |

| C-S | Length of the carbon-sulfur bonds in the ring | ~1.80 Å |

| Bond Angles | ||

| C-S-C | Angle within the thiepine (B12651377) ring | ~100° |

| C-S=O | Angle involving the sulfoxide oxygen | ~107° |

| Dihedral Angles | ||

| C-S-C-C | Torsion angle defining the ring pucker | Varies significantly |

Note: This table presents illustrative data based on typical values for similar structures, as specific experimental or calculated data for Zotepine S-oxide is not publicly available.

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. slideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A small energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and potentially the sulfoxide group, while the LUMO would be distributed over the dibenzothiepine system. The introduction of the electronegative oxygen atom in the sulfoxide group generally lowers the energy of the HOMO and LUMO compared to the parent drug, Zotepine, potentially altering its reactivity profile. This analysis can help predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Property | Illustrative Energy (eV) | Implication |

| HOMO | Highest Occupied Molecular Orbital | -6.5 | Electron-donating capability |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.2 | Electron-accepting capability |

| Energy Gap (Egap) | ELUMO - EHOMO | 5.3 | Chemical reactivity and stability |

Note: These values are illustrative and represent typical ranges for similar heterocyclic drug molecules.

The dibenzothiepine ring of this compound is flexible and can exist in multiple conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable low-energy conformers and the energy barriers for interconversion between them. uni-halle.deuc.pt The boat-like conformation of the central seven-membered ring can undergo a ring-inversion process. The presence and orientation of the bulky sulfoxide group, along with the side chain, will significantly influence the relative energies of these conformers and the height of the energy barriers separating them. Understanding the accessible conformations is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor binding site.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net An MD simulation of this compound, typically in a solvated environment (e.g., a box of water molecules), would involve solving Newton's equations of motion for every atom in the system. This provides a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

MD simulations are particularly valuable for:

Exploring Conformational Space: Confirming the stable conformations predicted by quantum calculations and observing the transitions between them. nih.govelifesciences.org

Solvation Analysis: Studying the hydrogen bonding patterns and interactions between the polar sulfoxide group and surrounding water molecules.

Receptor Interactions: If a target protein is known, MD simulations can model the binding of this compound to the receptor, providing insights into the stability of the complex and the key interactions that mediate binding. acs.orgresearchgate.net Studies on the parent drug, Zotepine, have used MD to simulate its interaction with the 5-HT2A receptor, revealing key binding residues. nih.gov A similar approach for this compound could elucidate how its altered structure and polarity affect receptor affinity and residence time.

In Silico Prediction of S-Oxidation Sites and Metabolic Pathways

This compound is a known human metabolite of Zotepine, formed via S-oxidation. researchgate.net This reaction is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, with potential contributions from CYP1A1, CYP1A2, CYP2B6, and CYP3A5. norman-network.com

In silico metabolism prediction tools use various approaches, including rule-based systems, machine learning models, and quantum mechanics/molecular mechanics (QM/MM) docking, to identify which atoms in a drug molecule are most likely to be metabolized. nih.gov For Zotepine, these tools would analyze the reactivity of different sites. The sulfur atom in the thiepine ring is an electron-rich, soft center, making it a prime target for oxidative enzymes like CYPs. researchgate.net

Predictive models often generate a ranking of potential sites of metabolism. For Zotepine, the sulfur atom would be expected to rank highly for S-oxidation, alongside other known sites for hydroxylation and N-demethylation. The success rate of modern in silico tools for predicting S-oxidation is generally high. nih.gov

Table 3: Illustrative In Silico Metabolism Prediction for Zotepine

| Site of Metabolism | Metabolic Reaction | Predicted Likelihood | Mediating Enzymes | Resulting Metabolite |

| Thiepine Sulfur | S-oxidation | High | CYP3A4, CYP1A2, etc. | This compound |

| N-dimethyl group | N-demethylation | High | CYP3A4 | Nor-zotepine |

| Aromatic Ring | Hydroxylation | Medium | CYP1A2, CYP2D6 | 2-hydroxyzotepine, 3-hydroxyzotepine |

Note: This table is a qualitative representation of expected outputs from metabolism prediction software based on known experimental outcomes.

Computational Modeling of Degradation Mechanisms and Products

Forced degradation studies have shown that Zotepine can degrade into this compound under oxidative stress conditions. Computational modeling can be used to investigate the mechanism of this chemical degradation. By using DFT calculations, one can model the reaction pathway for the oxidation of the sulfur atom.

This would involve:

Reactant and Product Modeling: Calculating the optimized geometries and energies of the reactant (Zotepine and an oxidizing agent, e.g., a peroxide) and the product (this compound).

Transition State Searching: Identifying the transition state structure for the oxidation reaction. The transition state is the highest energy point along the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

By modeling different potential pathways, computational chemistry can help elucidate the most favorable mechanism for the formation of this compound as a degradation product, complementing experimental findings from stability studies.

Development of Predictive Models for Chemical Reactivity of this compound

The development of predictive models for the chemical reactivity of this compound is a critical aspect of computational toxicology and drug metabolism studies. As a major metabolite of the atypical antipsychotic Zotepine, understanding the subsequent chemical behavior of this compound is essential for a comprehensive assessment of the parent drug's metabolic profile and potential for bioactivation or detoxification. researchgate.netdrugbank.com Predictive models, primarily based on computational chemistry, offer a rapid and cost-effective means to evaluate the reactivity of this metabolite without the immediate need for extensive in vitro or in vivo experimentation. nih.govnih.gov

The primary approaches for developing such models involve Quantitative Structure-Activity Relationship (QSAR) analyses and quantum mechanical calculations, such as Density Functional Theory (DFT). nih.govnih.gov These methods aim to correlate a molecule's structural and electronic features with its chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships that link a molecule's chemical structure to a specific activity, in this case, chemical reactivity. nih.govmdpi.com For this compound, a QSAR model would be developed to predict its propensity to undergo further metabolic transformations, such as additional oxidations, reductions, or conjugations. The development process involves several key steps:

Data Set Compilation: A training set of molecules with known reactivity data for the endpoint of interest (e.g., rate of further oxidation) would be assembled. This set would ideally include compounds with sulfoxide moieties similar to that in this compound.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the training set would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Quantify electron distribution, such as partial charges and dipole moments.

Quantum-chemical descriptors: Include energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, neural networks), are used to build a mathematical equation that correlates the most relevant descriptors with the observed reactivity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. mdpi.com

A hypothetical QSAR model for predicting the further oxidation of this compound might take the general form:

Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

The table below illustrates the types of descriptors that would be considered for developing a predictive QSAR model for the reactivity of this compound.

| Descriptor Category | Specific Descriptor Example | Relevance to Reactivity of this compound |

| Electronic | Partial charge on the sulfoxide oxygen | Indicates the nucleophilicity of the oxygen and its potential for interaction with electrophiles. |

| Quantum-Chemical | Energy of the Highest Occupied Molecular Orbital (EHOMO) | Relates to the molecule's ability to donate electrons; a higher EHOMO suggests greater reactivity towards oxidation. nih.gov |

| Quantum-Chemical | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Relates to the molecule's ability to accept electrons; a lower ELUMO suggests susceptibility to nucleophilic attack. nih.gov |

| Quantum-Chemical | HOMO-LUMO Gap | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. ajchem-b.com |

| Steric | Molecular Volume/Surface Area | Influences the accessibility of the reactive sulfoxide group to metabolizing enzymes. |

| Topological | Wiener Index | Encodes information about molecular branching, which can affect enzyme binding. |

Quantum Mechanical and In Silico Modeling

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a more fundamental approach to predicting chemical reactivity by calculating the electronic structure of a molecule. nih.govfrontiersin.org For this compound, DFT calculations can elucidate several key parameters that govern its reactivity.

The oxidation of the sulfur atom in Zotepine to form this compound significantly alters the electronic landscape of the dibenzothiepin core. This transformation introduces a polar S=O bond and changes the electron distribution across the molecule. Computational models like XenoSite, a machine-learning tool for predicting sites of metabolism, have successfully identified the sulfur atom in Zotepine as a likely site for oxidation. oup.com

Further in silico analysis would focus on the reactivity of the this compound molecule itself. Key calculated parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the HOMO and LUMO are crucial for predicting reactivity. ajchem-b.com The HOMO is associated with the molecule's ability to donate electrons (act as a nucleophile), while the LUMO is associated with its ability to accept electrons (act as an electrophile). nih.gov The introduction of the electron-withdrawing sulfoxide group is expected to lower the energy of the HOMO compared to the parent Zotepine, potentially making further oxidation more difficult.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would highlight the electron-rich oxygen atom of the sulfoxide group as a potential site for electrophilic attack or hydrogen bonding.

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a quantitative measure of reactivity.

The following table presents a comparative view of calculated reactivity descriptors for Zotepine based on published data and hypothetical, yet scientifically plausible, values for this compound to illustrate the expected changes upon oxidation. iau.ir

| Parameter | Zotepine (Calculated Values iau.ir) | This compound (Hypothetical Values) | Interpretation of Change |

| HOMO Energy (eV) | -8.30 | ~ -8.50 | The electron-withdrawing sulfoxide group stabilizes the HOMO, making the molecule a slightly weaker electron donor. |

| LUMO Energy (eV) | +2.44 | ~ +2.20 | The LUMO is also stabilized, making the molecule a slightly better electron acceptor. |

| HOMO-LUMO Gap (eV) | 10.74 | ~ 10.70 | A minor change in the energy gap suggests a relatively similar overall kinetic stability, though specific reaction pathways would differ. ajchem-b.com |

| Chemical Hardness (η) | High | Slightly Lower | A decrease in hardness would imply a slight increase in overall reactivity. |

| Electrophilicity Index (ω) | Low | Slightly Higher | An increased electrophilicity index would suggest a greater propensity to react with nucleophiles. |

These predictive models are invaluable tools. For instance, studies on the oxidation of related thiepine N-oxides have shown that the S-oxide can be formed, and in some cases, further oxidation to the N,S-dioxide can occur. thieme-connect.com Computational models of this compound's reactivity would help predict the likelihood of such subsequent reactions, providing crucial insights into its complete metabolic fate. By simulating these properties, researchers can prioritize experimental studies and gain a deeper understanding of the molecule's potential interactions within a biological system. nih.gov

Future Research Perspectives on Zotepine S Oxide

Advancements in Asymmetric Synthesis Towards Single Enantiomers

The sulfur atom in zotepine (B48254) S-oxide is a stereogenic center, meaning the molecule can exist as two distinct enantiomers. These non-superimposable mirror images may exhibit different biological activities and metabolic fates. However, the synthesis of single enantiomers of chiral sulfoxides remains a significant challenge in organic chemistry. researchgate.net Future research will likely focus on developing efficient and highly selective methods for the asymmetric synthesis of individual zotepine S-oxide enantiomers.

Current strategies for synthesizing chiral sulfoxides can be broadly categorized into two main approaches: the asymmetric oxidation of the parent sulfide (B99878) (zotepine) and the nucleophilic substitution on a chiral sulfur-based precursor. epa.govmdpi.com

Asymmetric Oxidation of Zotepine: This is the most direct approach, involving the oxidation of the prochiral sulfide group of zotepine using a chiral oxidizing agent or catalyst. epa.govdntb.gov.ua Significant progress has been made in this area, with various catalytic systems showing promise. doi.org

Metal-Based Catalysts: Titanium and vanadium complexes have been extensively studied for asymmetric sulfoxidation. mdpi.com For instance, modified Kagan and Modena systems, which utilize titanium complexes with chiral ligands like diethyl tartrate (DET), have shown high enantioselectivity in the oxidation of various sulfides. mdpi.comnih.gov Iron-based catalysts are also gaining attention due to their low cost and environmental friendliness. doi.org

Organocatalysts: Chiral organic molecules can also catalyze the enantioselective oxidation of sulfides. doi.org

Biocatalysts: Enzymes, such as cyclohexanone (B45756) monooxygenase, can offer excellent enantioselectivity in the oxidation of thioethers. nih.gov

Nucleophilic Substitution on Chiral Sulfinyl Precursors: This classic approach, known as the Andersen synthesis, involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester, such as menthyl p-toluenesulfinate. mdpi.com This method proceeds with complete inversion of configuration at the sulfur atom, providing a reliable route to enantiomerically pure sulfoxides. mdpi.com

| Method | Description | Key Features |

| Asymmetric Oxidation | Direct oxidation of the sulfide using chiral catalysts or reagents. | Direct, potentially more atom-economical. |

| Metal-Based Catalysis | Employs transition metal complexes (e.g., Ti, V, Fe) with chiral ligands. | High efficiency and selectivity have been demonstrated for various sulfides. mdpi.comnih.gov |

| Organocatalysis | Uses chiral organic molecules to catalyze the oxidation. | Metal-free approach. |

| Biocatalysis | Utilizes enzymes to achieve high enantioselectivity. | Often operates under mild conditions with high specificity. nih.gov |

| Nucleophilic Substitution | Reaction of an organometallic reagent with a chiral sulfinate ester (Andersen synthesis). | Well-established, provides high enantiomeric purity. mdpi.com |

Future advancements in this area will likely involve the design of novel, highly efficient, and selective catalysts tailored for the specific structure of zotepine. The ability to produce single enantiomers of this compound will be crucial for elucidating their individual pharmacological and toxicological profiles.

Deepening Understanding of Environmental Degradation Pathways

The increasing use of pharmaceuticals like zotepine raises concerns about their environmental fate and the potential impact of their metabolites. dntb.gov.ua this compound, being a primary metabolite, is expected to be present in wastewater and potentially in the wider environment. wikipedia.orgresearchgate.net A thorough understanding of its environmental degradation pathways is therefore essential for a complete risk assessment.

The sulfoxide (B87167) group is susceptible to various degradation processes, including photodegradation, hydrolysis, and oxidation. researchgate.netmdpi.com

Photodegradation: Exposure to sunlight can lead to the degradation of pharmaceutical compounds. dntb.gov.ua For some sulfur-containing drugs, photodegradation can involve the oxidation of the sulfur atom to form sulfoxides. dntb.gov.ua Further irradiation of the sulfoxide can lead to more complex transformations. frontiersin.org Studies on the photodegradation of zotepine have shown that it is more stable in the solid state than in solution, where it degrades more rapidly upon exposure to light. copernicus.org The specific photodegradation products of this compound under various environmental conditions (e.g., in water, soil) need to be systematically investigated.

Oxidation: The sulfoxide group can be further oxidized to the corresponding sulfone. mdpi.com This oxidation can be mediated by various environmental oxidants, including hydroxyl radicals, which are photochemically produced in natural waters. nih.govontosight.ai The reaction of dimethyl sulfoxide (DMSO) with hydroxyl radicals is a known degradation pathway. ontosight.ai The potential for this compound to undergo similar oxidative transformations in the environment warrants investigation.

Future research should focus on conducting comprehensive degradation studies of this compound under simulated environmental conditions. This includes investigating its fate in different environmental compartments and identifying its transformation products. Such studies are crucial for predicting its environmental persistence and potential ecotoxicity. libretexts.org

Exploration of Novel Analytical Techniques for Trace Analysis and Speciation

To accurately assess the environmental presence and biological levels of this compound, sensitive and selective analytical methods are required. The analysis is often challenging due to the low concentrations at which the compound may be present and the need to distinguish it from the parent drug and other metabolites in complex matrices like plasma, urine, and environmental samples. researchgate.net

Several analytical techniques have been employed for the determination of zotepine and its metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometric (MS) detection, is a widely used technique for the analysis of pharmaceuticals. chemrxiv.orgdrugbank.com HPLC-MS, particularly with tandem mass spectrometry (MS/MS), offers high sensitivity and specificity for the quantification of zotepine and its metabolites, including the S-oxide. core.ac.uk

Capillary Electrophoresis (CE): CE is another powerful separation technique that has been successfully applied to the trace analysis of zotepine and its active metabolite, norzotepine (B1248401), in human plasma. acs.org This technique offers high separation efficiency and short analysis times. acs.org

| Technique | Detector | Application | Key Advantages |

| HPLC | UV, PDA, MS, MS/MS | Quantitative determination of zotepine and its degradation products in bulk and pharmaceutical forms. chemrxiv.orgcore.ac.uk | Robust, versatile, and widely available. MS/MS provides high sensitivity and specificity. |

| Capillary Electrophoresis | UV | Simultaneous determination of zotepine and norzotepine in human plasma. acs.org | High separation efficiency, short analysis time, low sample and reagent consumption. |

Future research should focus on the development of novel analytical methodologies with even lower detection limits and improved capabilities for speciation analysis. This could involve the exploration of advanced sample preparation techniques to pre-concentrate the analyte from complex matrices and the use of high-resolution mass spectrometry (HRMS) for unambiguous identification of trace-level transformation products. The development of methods capable of chiral separation will also be essential to quantify individual enantiomers of this compound.

Enhanced Integration of Experimental and Computational Methodologies

The integration of computational chemistry with experimental studies offers a powerful approach to understanding the properties and behavior of molecules like this compound. dntb.gov.ua Computational methods can provide valuable insights into molecular structure, reactivity, and interactions, complementing and guiding experimental investigations.

Density Functional Theory (DFT): DFT calculations are widely used to study the electronic structure, geometry, and vibrational frequencies of molecules. Such calculations can be employed to predict the stable conformations of this compound, analyze the nature of the S-O bond, and investigate the mechanisms of its formation and degradation reactions. For example, DFT studies can help to elucidate the energetics of different synthetic pathways for asymmetric synthesis or predict the most likely sites of attack by environmental oxidants.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. This can provide insights into its solvation properties, conformational flexibility, and binding to potential biological targets.

The synergy between experimental and computational approaches is key to advancing our understanding of this compound. For instance, experimental data from spectroscopic and analytical studies can be used to validate and refine computational models. In turn, computational predictions can guide the design of new experiments, such as the synthesis of specific enantiomers or the search for novel degradation products.

Investigation of Advanced Material Science Applications of the Sulfoxide Moiety

The sulfoxide functional group possesses a unique combination of properties that make it an attractive component for the design of advanced materials. ontosight.ai These properties include high polarity, the ability to form strong hydrogen bonds, and redox-responsiveness. ontosight.ai While this compound itself is a pharmaceutical metabolite, the study of its sulfoxide moiety can provide valuable insights for the development of new materials with tailored functionalities.

Stimuli-Responsive Polymers: Polymers containing sulfoxide groups can exhibit stimuli-responsive behavior. For example, the oxidation of the sulfoxide to a more hydrophobic sulfone or its reduction to a sulfide can lead to significant changes in the polymer's solubility and conformation. ontosight.ai This redox-switchable property can be exploited in the design of "smart" materials for applications such as drug delivery, where the release of a therapeutic agent can be triggered by specific environmental cues. researchgate.net

Biocompatible and Antifouling Materials: The high hydrophilicity of the sulfoxide group can impart biocompatibility and antifouling properties to materials. ontosight.ai Polymers containing sulfoxide moieties have been shown to resist non-specific protein adsorption, a critical requirement for materials used in biomedical devices and implants. researchgate.net

Chiral Ligands in Asymmetric Catalysis: Chiral sulfoxides are widely used as ligands in transition-metal-catalyzed asymmetric reactions. frontiersin.org The sulfur atom can coordinate to a metal center, and the chirality at the sulfur can induce high enantioselectivity in the catalyzed reaction. The dibenzothiepine scaffold of this compound could potentially be modified to create novel chiral sulfoxide ligands for asymmetric catalysis.

Future research in this area could explore the synthesis of polymers incorporating the this compound structure or analogous sulfoxide-containing monomers. The investigation of the resulting materials' properties, such as their responsiveness to stimuli and their interactions with biological systems, could open up new avenues for the application of sulfoxide chemistry in material science.

Q & A

Q. What steps mitigate bias in this compound’s preclinical efficacy studies?

- Methodology : Implement double-blinding in animal trials and use automated data acquisition systems to minimize human intervention. Validate behavioral assays (e.g., forced swim tests) with video tracking software. Perform power analyses to ensure adequate sample sizes .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.